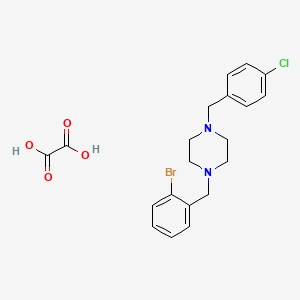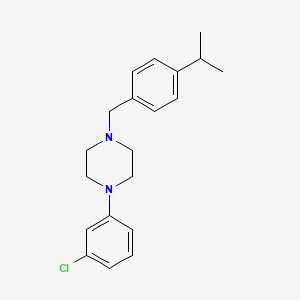![molecular formula C20H11ClFIN2O2 B4973277 N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-iodobenzamide](/img/structure/B4973277.png)
N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-iodobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-iodobenzamide, also known as CFIB, is a chemical compound that has been extensively studied for its potential therapeutic applications. CFIB is a benzoxazole derivative that has been shown to possess a variety of biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic effects.
作用機序
The mechanism of action of N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-iodobenzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell proliferation, angiogenesis, and inflammation. N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-iodobenzamide has been shown to inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell growth and survival. N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-iodobenzamide has also been shown to inhibit the activity of the transcription factor NF-κB, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-iodobenzamide has been shown to possess a variety of biochemical and physiological effects. It has been shown to inhibit the growth and metastasis of cancer cells, reduce inflammation, and inhibit angiogenesis. N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-iodobenzamide has also been shown to have neuroprotective effects and may be useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
実験室実験の利点と制限
N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-iodobenzamide has several advantages for lab experiments, including its high potency and selectivity, as well as its ability to inhibit multiple signaling pathways involved in cancer and inflammation. However, N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-iodobenzamide also has some limitations, including its poor solubility and stability, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several future directions for research on N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-iodobenzamide. One area of research is the development of more efficient synthesis methods to increase the yield and purity of the final product. Another area of research is the identification of the specific signaling pathways and molecular targets involved in the anti-tumor and anti-inflammatory effects of N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-iodobenzamide. This could lead to the development of more targeted and effective therapies for cancer and inflammatory diseases. Finally, further studies on the neuroprotective effects of N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-iodobenzamide may lead to its use in treating neurodegenerative diseases.
合成法
N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-iodobenzamide can be synthesized through a multistep process. The first step involves the synthesis of 2-amino-4-chloro-5-fluorobenzophenone, which is then reacted with ortho-iodoaniline to form the desired product. The synthesis of N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-iodobenzamide has been optimized to increase the yield and purity of the final product.
科学的研究の応用
N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-iodobenzamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-tumor, and anti-angiogenic effects. N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-iodobenzamide has been studied for its ability to inhibit the growth and metastasis of various types of cancer cells, including breast cancer, lung cancer, and pancreatic cancer. N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-iodobenzamide has also been shown to possess anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-iodobenzamide has been studied for its potential use in treating diseases such as arthritis, multiple sclerosis, and psoriasis.
特性
IUPAC Name |
N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-iodobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11ClFIN2O2/c21-15-9-11(22)5-7-13(15)20-25-17-10-12(6-8-18(17)27-20)24-19(26)14-3-1-2-4-16(14)23/h1-10H,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLPGTTOEYRJGRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=C(C=C(C=C4)F)Cl)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11ClFIN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-iodobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[4-(allyloxy)-3-bromo-5-ethoxybenzylidene]-1-(2,4-dichlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4973204.png)
![N-phenyl-3-[1-(1,3-thiazol-5-ylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B4973217.png)
![1-(2,6-dimethoxybenzoyl)-4-[(2-methoxy-1-naphthyl)methyl]piperazine oxalate](/img/structure/B4973221.png)
![4-acetyl-3-(3-nitrophenyl)-1,4,5-triazatricyclo[5.2.2.0~2,6~]undec-5-ene](/img/structure/B4973229.png)


![N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-1-methyl-4-piperidinamine](/img/structure/B4973256.png)
![2-iodo-N-({2-[4-(pentanoylamino)benzoyl]hydrazino}carbonothioyl)benzamide](/img/structure/B4973263.png)
![1-[3-(benzyloxy)-4-methoxybenzyl]-4-(2,3,4-trimethoxybenzyl)piperazine oxalate](/img/structure/B4973266.png)
![N-(4-bromophenyl)-2-{[N-(2-hydroxyethyl)glycyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4973273.png)
![5-fluoro-2-methoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B4973283.png)
![methyl [3-(4-nitrophenyl)-1-adamantyl]acetate](/img/structure/B4973290.png)
![7-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4973308.png)